molecular formula C18H20N2O4S B4574011 N-(3-acetylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide

N-(3-acetylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide

Cat. No.: B4574011
M. Wt: 360.4 g/mol
InChI Key: MSSPIGWBGMYXPR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.11437830 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

N-(3-acetylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide and its derivatives have shown significant anticonvulsant activity. For example, a related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrated effective anticonvulsant properties in animal models. It antagonized seizures induced by maximal electroshock in mice. This suggests potential applications in the treatment of epilepsy or seizure disorders (Robertson et al., 1987).

Electrophysiological Activity

N-substituted derivatives of similar benzamides have been studied for their cardiac electrophysiological activity. These compounds, including those with a methylsulfonylamino group, showed potential as class III antiarrhythmic agents, indicating their use in treating cardiac arrhythmias (Morgan et al., 1990).

Histone Deacetylase Inhibition

Certain benzamide derivatives, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been identified as selective inhibitors of histone deacetylase (HDAC). These compounds have implications in cancer treatment due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Anti-Acetylcholinesterase Activity

Some benzamide derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is crucial in developing treatments for conditions like Alzheimer's disease. The modification of these compounds can significantly enhance their effectiveness (Sugimoto et al., 1990).

Colorimetric Sensing of Fluoride Anions

Benzamide derivatives have been synthesized for applications in colorimetric sensing, specifically for the detection of fluoride anions. These compounds change color in response to fluoride anions, which could be useful in environmental monitoring and analytical chemistry (Younes et al., 2020).

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-20(25(3,23)24)17-10-8-14(9-11-17)18(22)19-16-7-5-6-15(12-16)13(2)21/h5-12H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSPIGWBGMYXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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